2-(Methylsulfonyl)nicotinonitrile 2-(Methylsulfonyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 66154-66-3
VCID: VC3804439
InChI: InChI=1S/C7H6N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,1H3
SMILES: CS(=O)(=O)C1=C(C=CC=N1)C#N
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.2 g/mol

2-(Methylsulfonyl)nicotinonitrile

CAS No.: 66154-66-3

Cat. No.: VC3804439

Molecular Formula: C7H6N2O2S

Molecular Weight: 182.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfonyl)nicotinonitrile - 66154-66-3

Specification

CAS No. 66154-66-3
Molecular Formula C7H6N2O2S
Molecular Weight 182.2 g/mol
IUPAC Name 2-methylsulfonylpyridine-3-carbonitrile
Standard InChI InChI=1S/C7H6N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,1H3
Standard InChI Key TTZWLHQGFXCTSS-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=C(C=CC=N1)C#N
Canonical SMILES CS(=O)(=O)C1=C(C=CC=N1)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2-(Methylsulfonyl)nicotinonitrile belongs to the nicotinonitrile family, featuring a pyridine core with substituents at the 2- and 3-positions. The IUPAC name derives from its structure:

  • Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.

  • Methylsulfonyl group (-SO2_2CH3_3): Attached to the 2-position, contributing strong electron-withdrawing effects.

  • Nitrile group (-CN): Positioned at the 3-position, enabling diverse reactivity in nucleophilic additions and cyclization reactions .

The compound’s molecular formula C7H6N2O2S\text{C}_7\text{H}_6\text{N}_2\text{O}_2\text{S} corresponds to a precise mass of 182.1997 Da, as confirmed by high-resolution mass spectrometry .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves sulfonation of 2-mercaptonicotinonitrile followed by oxidation. A representative protocol is outlined below:

  • Thiol Intermediate Formation:
    3-Cyanopyridine-2-thiol+CH3I2-(Methylthio)nicotinonitrile\text{3-Cyanopyridine-2-thiol} + \text{CH}_3\text{I} \rightarrow \text{2-(Methylthio)nicotinonitrile}
    Conducted in dimethylformamide (DMF) with potassium carbonate as base .

  • Oxidation to Sulfonyl Derivative:
    2-(Methylthio)nicotinonitrile+H2O2HCOOH2-(Methylsulfonyl)nicotinonitrile\text{2-(Methylthio)nicotinonitrile} + \text{H}_2\text{O}_2 \xrightarrow{\text{HCOOH}} \text{2-(Methylsulfonyl)nicotinonitrile}
    Performed under reflux conditions (60–80°C) for 6–8 hours .

This method yields purities >95% (NMR), with typical isolated yields of 65–75% . Alternative oxidants like m-chloroperbenzoic acid (mCPBA) have been explored but offer no significant yield improvements .

Industrial-Scale Production

Commercial suppliers (e.g., CymitQuimica, Bio-Fount) optimize the process for cost and scalability:

  • Batch Reactors: 100–500 L capacity with temperature-controlled zones.

  • Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) achieves 98% purity .

  • Quality Control: HPLC (C18 column, acetonitrile/water eluent) ensures compliance with ISO standards .

Physicochemical Properties

Thermal Stability and Phase Behavior

Experimental data for 2-(methylsulfonyl)nicotinonitrile is limited, but related compounds suggest:

  • Melting Point: Estimated 180–190°C (decomposition observed above 200°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 210°C under nitrogen .

  • Solubility:

    • Water: <0.1 g/L (25°C).

    • Organic Solvents:

      SolventSolubility (g/100 mL)
      Ethanol8.2
      Acetone22.5
      DMSO34.7
      Chloroform1.8
      Data extrapolated from nitrile-sulfonyl hybrids .

Reactivity and Stability

  • Hydrolytic Stability: Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes under acidic (pH <2) or basic (pH >10) conditions to 3-cyano-2-sulfobenzoic acid .

  • Photochemical Reactivity: UV irradiation (λ = 254 nm) induces C-S bond cleavage, forming 3-cyanopyridine and methylsulfonyl radicals .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in kinase inhibitor synthesis. For example:

  • JAK2 Inhibitors: Coupling with pyrazolopyrimidines enhances selectivity against myeloproliferative disorders .

  • Anticancer Agents: Metallocomplexes with platinum(II) show IC50_{50} values of 1.2–3.8 μM against HeLa cells .

Materials Science

  • Polymer Additives: Incorporation into polyimides improves thermal stability (glass transition temperature increase by 40°C) .

  • Liquid Crystals: Sulfonyl/nitrile groups enable tunable mesophase behavior in calamitic LCs .

SupplierPurityPrice (1g)Delivery Time
CymitQuimica 98%€15722 Apr 2025
Bio-Fount 97%¥5324–7 weeks
Others >95%InquireDiscontinued

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